Cas no 1823930-03-5 (1-(2-Aminoethyl)cyclobutane-1-carboxylic acid)

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclobutane ring enhances conformational stability, while the amino and carboxyl groups provide reactive sites for further derivatization. This compound is particularly valuable in peptide mimetics and drug design, where its structural constraints can improve binding affinity and metabolic stability. The bifunctional nature allows for selective modifications, facilitating the development of novel bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use in medicinal chemistry and material science applications.
1-(2-Aminoethyl)cyclobutane-1-carboxylic acid structure
1823930-03-5 structure
Product name:1-(2-Aminoethyl)cyclobutane-1-carboxylic acid
CAS No:1823930-03-5
MF:C7H13NO2
MW:143.183622121811
CID:6215243
PubChem ID:130118664

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1142704
    • 1-(2-AMINOETHYL)CYCLOBUTANE-1-CARBOXYLICACID
    • 1823930-03-5
    • 1-(2-AMINOETHYL)CYCLOBUTANE-1-CARBOXYLIC ACID
    • 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C7H13NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5,8H2,(H,9,10)
    • InChI Key: ADWXCMNOQIBUAC-UHFFFAOYSA-N
    • SMILES: OC(C1(CCN)CCC1)=O

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 63.3Ų

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142704-0.05g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
0.05g
$470.0 2023-10-26
Enamine
EN300-1142704-5g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
5g
$2290.0 2023-10-26
Enamine
EN300-1142704-0.1g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
0.1g
$492.0 2023-10-26
Enamine
EN300-1142704-0.5g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
0.5g
$538.0 2023-10-26
Enamine
EN300-1142704-0.25g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
0.25g
$514.0 2023-10-26
Enamine
EN300-1142704-5.0g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5
5g
$2290.0 2023-06-09
Enamine
EN300-1142704-10.0g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5
10g
$4459.0 2023-06-09
Enamine
EN300-1142704-1.0g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5
1g
$560.0 2023-06-09
Enamine
EN300-1142704-2.5g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
2.5g
$1164.0 2023-10-26
Enamine
EN300-1142704-1g
1-(2-aminoethyl)cyclobutane-1-carboxylic acid
1823930-03-5 95%
1g
$560.0 2023-10-26

Additional information on 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid

1-(2-Aminoethyl)cyclobutane-1-carboxylic Acid: A Comprehensive Overview

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid, also known by its CAS number 1823930-03-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with an aminoethyl group and a carboxylic acid moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, materials science, and biochemical research.

The synthesis of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid involves a series of well-established organic reactions. Typically, the starting material is cyclobutane carboxylic acid, which undergoes alkylation to introduce the aminoethyl group. This process can be optimized using various catalysts and reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis, making it more accessible for large-scale production.

In terms of physical properties, 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid exhibits a melting point of approximately 240°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for characterizing the compound's structure and purity, ensuring its reliability for downstream applications.

The biological activity of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents. In particular, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have been corroborated by in vitro assays using human cell lines, further validating its potential as a drug lead.

Beyond its pharmacological applications, 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid has also found use in materials science. Its unique structure allows for the formation of self-assembled monolayers on various substrates, which can be tailored for specific applications such as sensors or drug delivery systems. Recent research has explored the use of this compound in creating biocompatible surfaces for medical devices, leveraging its ability to promote cell adhesion while minimizing bacterial colonization.

In conclusion, 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid, with its CAS number 1823930-03-5, represents a multifaceted compound with diverse applications across multiple disciplines. Its chemical versatility, combined with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of science and technology.

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